4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]butanoic acid
Description
4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]butanoic acid is a complex organic compound with the molecular formula C22H24N2O6. It is characterized by the presence of methoxybenzoyl and methoxyphenyl groups, which contribute to its unique chemical properties .
Properties
Molecular Formula |
C22H24N2O6 |
|---|---|
Molecular Weight |
412.4g/mol |
IUPAC Name |
4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]butanoic acid |
InChI |
InChI=1S/C22H24N2O6/c1-29-17-9-5-15(6-10-17)14-19(22(28)23-13-3-4-20(25)26)24-21(27)16-7-11-18(30-2)12-8-16/h5-12,14H,3-4,13H2,1-2H3,(H,23,28)(H,24,27)(H,25,26)/b19-14- |
InChI Key |
ZXZDHGOZKSWUDK-RGEXLXHISA-N |
SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NCCCC(=O)O)NC(=O)C2=CC=C(C=C2)OC |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C(=O)NCCCC(=O)O)\NC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NCCCC(=O)O)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]butanoic acid typically involves multiple steps. One common method starts with the preparation of intermediate compounds such as 4-methoxybenzoyl chloride and 4-methoxyphenylacrylic acid. These intermediates are then subjected to amide coupling reactions under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid, while reduction of the carbonyl groups can produce methoxybenzyl alcohol .
Scientific Research Applications
4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]butanoic acid involves its interaction with specific molecular targets. The methoxybenzoyl and methoxyphenyl groups can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]butanoic acid
- 4-[(2-Methoxybenzoyl)sulfamoyl]benzoic acid
- 4-[(4-Methoxybenzoyl)amino]butanoic acid
Uniqueness
4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]butanoic acid is unique due to its specific combination of methoxybenzoyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
